molecular formula C8H4F3N B6158175 3-ethynyl-2-(trifluoromethyl)pyridine CAS No. 2228674-95-9

3-ethynyl-2-(trifluoromethyl)pyridine

Cat. No. B6158175
CAS RN: 2228674-95-9
M. Wt: 171.1
InChI Key:
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Description

Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . This combination is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

TFMP derivatives can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also considered dangerous if swallowed .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethynyl-2-(trifluoromethyl)pyridine can be achieved through a multi-step process involving the introduction of the ethynyl and trifluoromethyl groups onto a pyridine ring.", "Starting Materials": [ "2-bromo-3-(trifluoromethyl)pyridine", "Sodium ethynide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium", "Bromoethane", "Ethynylmagnesium bromide" ], "Reaction": [ "Step 1: 2-bromo-3-(trifluoromethyl)pyridine is reacted with sodium ethynide in diethyl ether to form 3-ethynyl-2-(trifluoromethyl)pyridine.", "Step 2: The crude product from step 1 is purified by recrystallization.", "Step 3: 3-ethynyl-2-(trifluoromethyl)pyridine is reacted with hydrochloric acid to remove the trifluoromethyl group and form 3-ethynyl-2-pyridinecarboxaldehyde.", "Step 4: 3-ethynyl-2-pyridinecarboxaldehyde is reacted with sodium hydroxide to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride.", "Step 6: The acid chloride is reacted with magnesium to form the corresponding Grignard reagent.", "Step 7: Bromoethane is added to the Grignard reagent to form the corresponding alkylated product.", "Step 8: The alkylated product is reacted with ethynylmagnesium bromide to form the final product, 3-ethynyl-2-(trifluoromethyl)pyridine." ] }

CAS RN

2228674-95-9

Molecular Formula

C8H4F3N

Molecular Weight

171.1

Purity

95

Origin of Product

United States

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